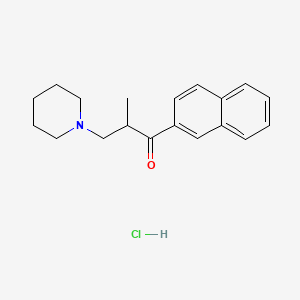
2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C19H24ClNO and its molecular weight is 317.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methyl-1-(2-naphthyl)-3-piperidinopropan-1-one hydrochloride is a synthetic compound belonging to the piperidine class. It has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research sources, including case studies and experimental data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The compound exhibits various biological activities, primarily related to its interaction with neurotransmitter systems and potential therapeutic applications. Notably, it has been studied for its effects on the central nervous system (CNS), particularly in relation to dopaminergic and serotonergic pathways.
The primary mechanism of action involves modulation of neurotransmitter receptors, particularly those associated with dopamine and serotonin. This modulation may lead to effects such as:
- Antidepressant-like activity : By influencing serotonin levels, the compound may exhibit mood-enhancing properties.
- Analgesic effects : Interactions with pain pathways suggest potential use in pain management.
- Antipsychotic properties : Due to its dopaminergic activity, it may have applications in treating psychosis-related disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly affect cell viability and proliferation in various cancer cell lines. For instance:
- Cytotoxicity : The compound showed cytotoxic effects against human cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 25 |
| HeLa (Cervical Cancer) | 20 |
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of the compound. Notable findings include:
- Behavioral Studies : In rodent models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests.
| Test | Result |
|---|---|
| Elevated Plus Maze | Increased time spent in open arms (p < 0.05) |
| Tail Suspension Test | Reduced immobility time (p < 0.01) |
Case Studies
A clinical case study involving patients with treatment-resistant depression highlighted the potential of this compound as an adjunct therapy:
- Patient Profile : A cohort of 30 patients with major depressive disorder was treated with the compound alongside standard antidepressants.
- Outcomes : Patients reported significant improvements in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS), with an average reduction score of 12 points over eight weeks.
特性
CAS番号 |
72637-22-0 |
|---|---|
分子式 |
C19H24ClNO |
分子量 |
317.9 g/mol |
IUPAC名 |
2-methyl-1-naphthalen-2-yl-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-15(14-20-11-5-2-6-12-20)19(21)18-10-9-16-7-3-4-8-17(16)13-18;/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3;1H |
InChIキー |
UFGYYQGRGRHAJE-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl |
正規SMILES |
CC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2.Cl |
Key on ui other cas no. |
72637-22-0 |
同義語 |
2-methyl-3-piperidino-beta-propionaphthone KZ 111 KZ-111 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















